molecular formula C4H9NaO4S B13561261 Sodium 1-hydroxy-2-methylpropane-1-sulfonate

Sodium 1-hydroxy-2-methylpropane-1-sulfonate

Cat. No.: B13561261
M. Wt: 176.17 g/mol
InChI Key: XAWHDYLEDXDZJT-UHFFFAOYSA-M
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Description

Sodium 1-hydroxy-2-methylpropane-1-sulfonate is a sulfonic acid salt characterized by a hydroxyl (-OH) and sulfonate (-SO₃⁻) group attached to the same carbon atom within a branched methylpropane backbone. It is used in industrial and laboratory settings, as evidenced by its availability from global suppliers such as Xin Pharm Ltd., Jiangsu Vcare PharmaTech, and Proactive Bio . However, the provided evidence lacks detailed physicochemical data (e.g., solubility, melting point, or reactivity) for this compound.

Properties

Molecular Formula

C4H9NaO4S

Molecular Weight

176.17 g/mol

IUPAC Name

sodium;1-hydroxy-2-methylpropane-1-sulfonate

InChI

InChI=1S/C4H10O4S.Na/c1-3(2)4(5)9(6,7)8;/h3-5H,1-2H3,(H,6,7,8);/q;+1/p-1

InChI Key

XAWHDYLEDXDZJT-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Continuous Pipeline Reactor Method Using Alkylene Oxide and Sodium Bisulfite

A recent patented method (2023) describes an industrially scalable continuous process for sodium hydroxyalkyl sulfonates, applicable to derivatives such as sodium 1-hydroxy-2-methylpropane-1-sulfonate, involving the reaction of alkylene oxides with sodium bisulfite solution in a pipeline reactor system.

Process Summary:

  • Reactants: Alkylene oxide (e.g., propylene oxide for the 2-methyl substituent) and aqueous sodium bisulfite solution (30-40% by mass).
  • Equipment: Heat exchangers (tube or plate type) to preheat reactants, static mixers for thorough mixing, and a pipeline reactor for continuous reaction.
  • Conditions: Reaction temperature 40-100 °C, pressure 0.3-0.8 MPa, reaction time 1-30 minutes.
  • Molar Ratio: Alkylene oxide to sodium bisulfite approximately 0.95-1.02:1.00.
  • Outcome: High yield (>99%) sodium hydroxyalkyl sulfonate with byproduct polyol content ≤ 0.1%, eliminating the need for further purification.
Parameter Value/Range
Alkylene oxide Propylene oxide preferred
Sodium bisulfite content 30-40% aqueous solution
Molar ratio (oxide:bisulfite) 0.95-1.02 : 1.00
Reaction temperature 40-100 °C
Reaction pressure 0.3-0.8 MPa
Reaction time 1-30 min
Yield >99%
Byproduct polyol content ≤ 0.1%

Advantages:

  • Continuous process with stable product quality.
  • High safety and low labor intensity.
  • Minimal equipment investment.
  • Industrial scalability and environmental benefits due to low byproduct formation.

This method is well-suited for this compound synthesis by selecting propylene oxide as the alkylene oxide reactant.

Batch Synthesis via Epoxide Ring Opening with Sodium Bisulfite

Another classical approach involves the nucleophilic ring opening of epoxides (such as propylene oxide) by sodium bisulfite or bisulfate in aqueous media, often catalyzed or facilitated by phase transfer catalysts or specific reaction conditions.

  • Sodium bisulfite solution is heated and mixed with the epoxide.
  • Reaction proceeds under controlled temperature (typically 80-90 °C) for several hours.
  • Post-reaction, the mixture is cooled to crystallize the product.
  • The crude product is filtered, washed (e.g., with ethanol), and dried.
  • Recrystallization from water may be performed to enhance purity.

This method is similar to the preparation of sodium 3-chloro-2-hydroxypropanesulfonate but can be adapted for hydroxyalkyl sulfonates by replacing the epichlorohydrin with propylene oxide and adjusting conditions accordingly.

Step Conditions/Details
Reactants Propylene oxide, sodium bisulfite
Catalyst/Additives Optional phase transfer catalysts
Temperature 80-90 °C
Reaction time 0.75-2.5 hours
Cooling Ice-water bath to <10 °C
Purification Crystallization, filtration, washing with 60% ethanol, drying
Yield Typically high but varies with conditions

Synthesis via Cyclic Sulfates and Hydrolysis

A more complex synthetic route involves the preparation of cyclic sulfates from diols, followed by oxidation and hydrolysis to yield hydroxy sulfonates.

  • Diols such as 1,2-dodecanediol are converted to cyclic sulfites using thionyl chloride.
  • The cyclic sulfites are oxidized (e.g., with ruthenium trichloride and hypochlorite) to cyclic sulfates.
  • These intermediates undergo nucleophilic ring-opening reactions with sodium bisulfite or related nucleophiles.
  • Hydrolysis under acidic conditions yields the hydroxy sulfonate products.

Though this method is more elaborate and less direct, it allows for selective incorporation of ether and hydroxy groups in the side chain, potentially useful for tailored sodium hydroxyalkyl sulfonates.

Feature Continuous Pipeline Reactor Method Batch Epoxide Ring Opening Cyclic Sulfate Route
Reaction Type Continuous nucleophilic addition Batch nucleophilic ring opening Multi-step oxidation and hydrolysis
Reactants Alkylene oxide + sodium bisulfite Epoxide + sodium bisulfite Diol → cyclic sulfate → hydrolysis
Reaction Time 1-30 min 0.75-2.5 hours Several hours to days
Temperature 40-100 °C 80-90 °C Multiple steps, variable
Yield >99% High but variable Moderate to high
Byproduct Formation Very low (polyol ≤0.1%) Moderate Depends on oxidation step
Scalability High (industrial continuous) Moderate Low to moderate
Purification Required Minimal Crystallization and washing Multiple purification steps
Safety and Equipment Investment Low to moderate Moderate High
  • The continuous pipeline reactor method offers superior control over reaction selectivity, minimizing byproduct formation without additional purification steps.
  • The molar ratio of alkylene oxide to sodium bisulfite is critical; slight excess of bisulfite ensures complete conversion and suppresses side reactions.
  • Use of static mixers with sulfonated polystyrene microspheres enhances mixing efficiency and reaction rate.
  • The batch epoxide ring opening method remains widely used in laboratory and small-scale settings due to its simplicity, though it requires longer reaction times and purification.
  • The cyclic sulfate route, while more complex, enables synthesis of hydroxy sulfonates with tailored side chains and functionalities, useful in advanced surfactant design.

The preparation of this compound can be efficiently achieved via several methods, with the continuous pipeline reactor process representing the state-of-the-art for industrial production due to its high yield, selectivity, and scalability. Batch epoxide ring opening remains a viable method for smaller scale synthesis, while cyclic sulfate chemistry offers routes for specialized derivatives. Selection of method depends on scale, purity requirements, and desired product specifications.

This comprehensive analysis integrates recent patent disclosures and peer-reviewed synthetic studies to provide a professional and authoritative resource on the preparation of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in sodium 1-hydroxy-2-methylpropane-1-sulfonate undergoes oxidation under acidic or basic conditions.

Reagents/Conditions Products References
KMnO₄ (acidic pH)Ketones or carboxylic acids
CrO₃ (aqueous H₂SO₄)Oxidized derivatives

Mechanism : The hydroxyl group (-OH) is oxidized to a carbonyl group (C=O), forming ketones or further oxidized to carboxylic acids depending on reaction severity. This pathway is critical for modifying the compound’s hydrophilicity and reactivity in surfactant formulations.

Esterification

Reactions with acylating agents convert the hydroxyl group into esters, enhancing lipophilicity.

Reagents/Conditions Products References
Acetyl chloride (CH₃COCl)Acetylated derivatives
Alkyl halides (e.g., CH₃CH₂Br)Alkyl esters

Applications : These esters are used in surfactant blends to improve compatibility with non-polar solvents.

Elimination Reactions

Dehydration of the hydroxyl group yields alkenes under basic conditions.

Reagents/Conditions Products References
NaOH (aqueous)Alkenes (e.g., propene)
Heat (reflux)Thermally stable alkenes

Mechanism : Base-catalyzed elimination removes H₂O, forming double bonds. This pathway is relevant for producing unsaturated surfactants.

Substitution Reactions

The sulfonate group (-SO₃⁻) acts as a leaving group in nucleophilic substitution.

Reagents/Conditions Products References
NH₃ (aqueous)Amines (e.g., -NH₂ derivatives)
Alcohols (ROH)Ethers (RO- derivatives)

Synthesis Context : In the synthesis of branched surfactants, substitution reactions with cyclic sulfates (e.g., 1,2-propylene sulfate) introduce ether groups, enhancing micelle-forming ability .

Hydrolysis

Hydrolysis under acidic or basic conditions modifies functional groups.

Reagents/Conditions Products References
2M HCl (reflux)Hydroxy sulfonates
NaOH (aqueous)Sulfonate salts

Research Findings : Hydrolysis of intermediate sulfate-sulfonates (e.g., 6a-c ) yields hydroxy sulfonates (7a-c ) with yields up to 80%, though solubility issues can limit efficiency (e.g., 7a yield: 37%) .

Research Challenges

  • Yield Limitations : Solubility issues during synthesis (e.g., 7a ) reduce efficiency .

  • Hygroscopicity : Pure products (7a-c ) require strict anhydrous storage .

  • Regioselectivity : Nucleophilic additions to cyclic sulfates favor 1-position substitution, necessitating precise control .

This compound’s reactivity profile underscores its versatility in surfactant science, with ongoing research focused on optimizing synthesis and expanding application domains.

Scientific Research Applications

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (C₄H₁₁NaO₅S) is a chemical compound used across various scientific disciplines due to its surfactant properties, solubility, and ability to stabilize other compounds.

Scientific Research Applications

This compound hydrate is used in chemistry, biology, medicine, and industry. It enhances reaction rates and solubility as a surfactant in chemical reactions; in biology, it is used in biochemical assays and to stabilize proteins and enzymes; it is also being studied for drug delivery systems and as an excipient in pharmaceutical formulations. Because of its surfactant properties, it can be used in detergents, emulsifiers, and cleaning agents in industry.

Detailed Applications

  • Chemistry It serves as a surfactant, enhancing reaction rates and solubility in various chemical reactions.
  • Biology It is employed in biochemical assays and acts as a stabilizing agent for proteins and enzymes. The compound’s sulfonate group can form ionic bonds with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions can stabilize proteins, enhance solubility, and facilitate the formation of micelles in aqueous solutions.
  • Medicine It is explored for potential use in drug delivery systems and as an excipient in pharmaceutical formulations. The compound is investigated for enhancing the bioavailability of poorly soluble drugs by improving their solubility and stability in physiological conditions.
  • Industry Due to its surfactant properties, the compound is used in the production of detergents, emulsifiers, and other cleaning agents.

Case Studies

  • Protein Stabilization this compound hydrate significantly improves the stability of lysozyme in solution, reducing aggregation and maintaining enzymatic activity over extended periods, indicating its utility in pharmaceutical formulations where protein stability is essential.
  • Drug Delivery Incorporation of this compound hydrate into lipid-based carriers enhanced drug solubilization, leading to improved drug release profiles and bioavailability in vivo, suggesting its potential role in developing effective drug delivery systems.

Mechanism of Action

The mechanism of action of Sodium 1-hydroxy-2-methylpropane-1-sulfonate involves its ability to interact with various molecular targets. It can form strong interactions with proteins and enzymes, leading to changes in their activity and function. The sulfonate group can also participate in various chemical reactions, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 1-hydroxy-2-methylpropane-1-sulfonate with structurally or functionally related sulfonate compounds, based on available evidence:

Property This compound Sodium 2-methylprop-2-ene-1-sulphonate Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Sodium Hydrogen Sulphate Monohydrate
CAS Number Not explicitly provided 1561-92-8 842-18-2 10034-88-5
Structure Branched alkane with -OH and -SO₃⁻ groups Unsaturated alkene with -SO₃⁻ group Naphthalene ring with two -SO₃⁻ and one -OH groups Simple sulfate salt (HSO₄⁻·H₂O)
Solubility Not reported Likely water-soluble (common sulfonate trait) High water solubility (typical for disulphonates) Highly soluble in water
Stability Not reported Stable under normal conditions; avoid oxidizers Not reported Stable; hygroscopic
Key Applications Laboratory/industrial reagent (inferred) General chemical synthesis Dyes, complexing agents pH adjustment, desiccant
Safety Precautions Not reported Avoid dust inhalation; use PPE Not reported Corrosive; handle with gloves

Key Differences:

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s aromatic structure grants it distinct electronic properties suited for dye applications, unlike the aliphatic sulfonates .

Safety and Handling: Sodium 2-methylprop-2-ene-1-sulphonate requires stringent dust control and respiratory protection due to particulate hazards, whereas Sodium Hydrogen Sulphate Monohydrate poses corrosive risks . Data for this compound remains undocumented.

Regulatory Status: Sodium 2-methylprop-2-ene-1-sulphonate is classified as non-hazardous under EU CLP regulations , whereas Sodium Hydrogen Sulphate Monohydrate requires hazard labeling due to its corrosive nature .

Research Findings and Limitations

  • Gaps in Data : The provided evidence lacks critical physicochemical and toxicological data for this compound, necessitating reliance on structural analogs for comparison.
  • Safety Inferences : While Sodium 2-methylprop-2-ene-1-sulphonate’s safety protocols (e.g., PPE use, dust avoidance) may apply to similar sulfonates, experimental validation is required .
  • Functional Diversity : Hydroxynaphthalene disulphonates exhibit niche applications (e.g., dyes) distinct from aliphatic sulfonates, highlighting the role of aromaticity in functionality .

Biological Activity

Sodium 1-hydroxy-2-methylpropane-1-sulfonate, also known as sodium 3-hydroxypropane-1-sulfonate, is a compound of interest in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

This compound is a sulfonate surfactant characterized by its hydrophilic sulfonate group and hydrophobic hydrocarbon chain. It is synthesized through a multi-step process involving the reaction of cyclic sulfates with hydroxysulfonates, followed by hydrolysis to yield the desired product. The synthesis typically yields hygroscopic compounds that are soluble in water, making them suitable for various applications .

Synthesis Overview

StepReactionYield
1Reaction of cyclic sulfates with hydroxysulfonates78-80%
2Hydrolysis of intermediate sulfate-sulfonatesVariable (37% for some)
3Purification via HPLC and NMR analysisHigh purity confirmed

Biological Activity

The biological activity of this compound has been investigated in several studies. Its properties as a surfactant enable it to interact with biological membranes, influencing cellular processes.

  • Membrane Interaction : The compound's surfactant nature allows it to disrupt lipid bilayers, potentially affecting membrane fluidity and permeability.
  • Micelle Formation : At concentrations above the critical micelle concentration (CMC), this compound forms micelles that can encapsulate hydrophobic molecules, facilitating their transport in biological systems .
  • Stabilization of Proteins : Research indicates that this compound can stabilize protein structures in aqueous solutions, which is crucial for enzymatic reactions and other biochemical processes.

Study on Surfactant Properties

A study conducted by researchers demonstrated the effectiveness of this compound in stabilizing protein solutions. The results showed that at optimal concentrations, the compound maintained protein activity over extended periods, highlighting its potential application in pharmaceutical formulations .

Toxicity and Safety Assessments

Toxicological assessments have indicated that this compound exhibits low toxicity levels in vitro. In animal models, it was found to be well-tolerated at concentrations used for therapeutic applications. However, further studies are necessary to fully understand its long-term effects and safety profile .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity of Sodium 2-methylprop-2-ene-1-sulfonate in laboratory settings?

  • Methodology: Titration with 0.1 N iodine and sodium thiosulfate, following USP protocols, can quantify active sulfonate content. After adding phenolphthalein and starch indicators, titrate with 0.1 N sodium hydroxide to endpoint detection. Each mL of 0.1 N NaOH corresponds to 3.482 mg of the compound .
  • Quality Control: Ensure ≥99.0% purity as per USP reagent specifications for chromatographic applications .

Q. What are the critical storage conditions to maintain Sodium 2-methylprop-2-ene-1-sulfonate stability during experiments?

  • Guidelines: Store in well-ventilated areas with local exhaust ventilation to prevent dust accumulation. Avoid contact with food, drink, or incompatible substances. Use dedicated chemical containers to prevent cross-contamination .
  • Safety Protocols: Remove contaminated lab attire before entering non-lab zones, and enforce strict hygiene practices (e.g., handwashing post-handling) .

Q. How is Sodium 2-methylprop-2-ene-1-sulfonate applied in ion-pair chromatography?

  • Application: Acts as an ion-pairing agent to enhance retention of polar analytes in reverse-phase systems. Use concentrations between 10–50 mM in mobile phases, adjusting pH (2.5–7.5) to optimize separation efficiency .
  • Validation: Cross-validate results with USP-grade reagents to ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported degradation kinetics of Sodium 2-methylprop-2-ene-1-sulfonate under varying pH conditions?

  • Experimental Design: Conduct accelerated stability studies across pH 3–9 using buffered solutions. Monitor degradation via HPLC and identify byproducts with LC-MS. Apply Arrhenius kinetics to model temperature-dependent degradation rates .
  • Data Analysis: Compare thermodynamic parameters (ΔH, ΔS) across studies to isolate pH-driven vs. temperature-driven degradation mechanisms .

Q. What strategies optimize Sodium 2-methylprop-2-ene-1-sulfonate as a mobile-phase additive for separating charged biomolecules?

  • Parameter Optimization: Use a central composite design to evaluate interactions between sulfonate concentration (10–50 mM), organic modifier (e.g., acetonitrile gradient), and column temperature (20–40°C). Measure retention factors (k') and peak asymmetry to identify optimal conditions .
  • Validation: Validate methods with certified reference materials and replicate runs to ensure robustness .

Q. How can computational modeling predict the compatibility of Sodium 2-methylprop-2-ene-1-sulfonate with novel stationary phases in chromatography?

  • Approach: Employ molecular dynamics simulations to assess sulfonate-stationary phase interactions (e.g., hydrophobic, electrostatic). Validate predictions with experimental retention data for model analytes .
  • Data Integration: Cross-reference simulation results with experimental parameters (e.g., ionic strength, pH) to refine predictive models .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the hygroscopicity of Sodium 2-methylprop-2-ene-1-sulfonate?

  • Root Cause: Variations in experimental humidity controls (e.g., relative humidity 30% vs. 70%) and sample handling (open vs. sealed containers).
  • Resolution: Conduct controlled gravimetric analysis under standardized humidity conditions. Use Karl Fischer titration to quantify water content and correlate with crystal structure data (e.g., monohydrate vs. anhydrous forms) .

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